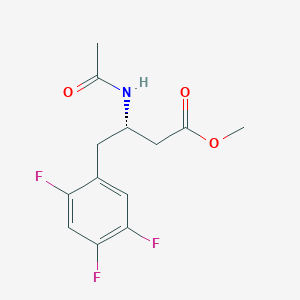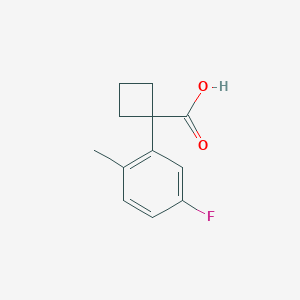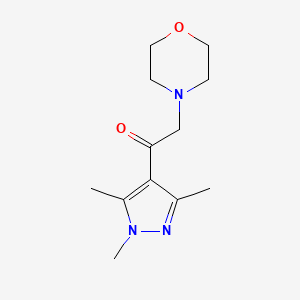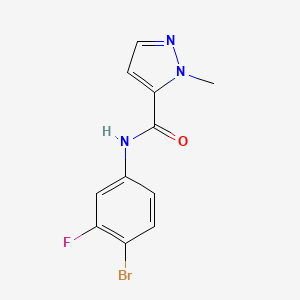
4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzyl alcohol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol typically involves the introduction of fluorine and trifluoromethyl groups onto a benzyl alcohol backbone. One common method involves the reaction of 4-fluoro-2-methylbenzyl alcohol with trifluoromethylating agents under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents.
Reduction: Reduction of functional groups to yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions where the fluorine or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted benzyl alcohols .
Applications De Recherche Scientifique
4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol exerts its effects involves interactions with specific molecular targets. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzoic acid: Shares similar structural features but differs in functional groups.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Another compound with fluorine and trifluoromethyl groups but with a nitrile functional group.
4-(Trifluoromethyl)benzyl alcohol: Lacks the additional fluorine and methyl groups present in 4-Fluoro-2-methyl-alpha-(trifluoromethyl)benzylAlcohol.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C9H8F4O |
|---|---|
Poids moléculaire |
208.15 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H8F4O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8,14H,1H3 |
Clé InChI |
MJEYAEAYUVJNPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B11723114.png)

![4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11723129.png)


![4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid](/img/structure/B11723151.png)

![(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol](/img/structure/B11723164.png)




![3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11723200.png)
